4-Chloro-2-(difluoromethoxy)pyrimidine
Description
Contextualization within Halogenated Pyrimidine (B1678525) Chemistry
Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, serving as versatile precursors for a wide array of more complex molecules. The pyrimidine ring itself is a fundamental component of nucleic acids and numerous bioactive compounds, making its derivatives a fertile ground for drug discovery. chemicalbook.comgoogle.com The presence of a halogen, such as chlorine, on the pyrimidine ring provides a reactive handle for various chemical transformations.
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.govresearchgate.net This allows for the introduction of a diverse range of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of a library of derivatives from a single starting material. rsc.org The reactivity of the C-Cl bond is influenced by the electronic nature of other substituents on the pyrimidine ring.
Importance of the Difluoromethoxy Moiety in Organic Synthesis
The incorporation of fluorine-containing groups is a widely employed strategy in modern drug design to modulate the physicochemical properties of a molecule. The difluoromethoxy group (-OCF₂H) is of particular importance as it can act as a bioisostere for more common functional groups like hydroxyl or thiol moieties. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and altered binding interactions with biological targets. The introduction of the difluoromethoxy group can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Overview of Research Trajectories for 4-Chloro-2-(difluoromethoxy)pyrimidine
Given its structural features, the primary research trajectory for this compound is its use as a scaffold in the synthesis of novel bioactive compounds. The reactive chlorine atom is the principal site for modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.
One major avenue of research involves the displacement of the C4-chloro group with amine nucleophiles to generate 4-aminopyrimidine (B60600) derivatives. This class of compounds is prevalent in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. For instance, various 4-aminopyrimidine derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. chemicalbook.com The difluoromethoxy group at the 2-position would likely modulate the biological activity and pharmacokinetic properties of these potential kinase inhibitors.
Another potential research direction is the use of this compound in cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the formation of new carbon-carbon bonds at the 4-position, leading to the synthesis of aryl- or heteroaryl-substituted pyrimidines. Such structures are also of significant interest in drug discovery.
Current State of Knowledge and Research Gaps Pertaining to this compound
Currently, this compound is commercially available as a building block, indicating its utility in synthetic chemistry. nih.gov However, a review of the scientific literature reveals a notable gap in published research that specifically utilizes this compound as a starting material. While the reactivity of chloropyrimidines and the benefits of the difluoromethoxy group are well-documented for analogous structures, detailed studies on the specific reactions and applications of this compound are scarce.
The majority of published research focuses on structurally related compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a key intermediate in the synthesis of several kinase inhibitors. chemicalbook.comgoogle.comgoogle.com The extensive research on these related compounds highlights the potential of the chloropyrimidine scaffold but also underscores the lack of specific investigation into the influence of the 2-(difluoromethoxy) substituent.
Therefore, a significant research gap exists in the systematic exploration of the reactivity of this compound. Detailed studies on its performance in various nucleophilic substitution and cross-coupling reactions are needed to fully understand its synthetic potential. Furthermore, the synthesis and biological evaluation of derivatives of this compound would be a valuable contribution to the field of medicinal chemistry, potentially leading to the discovery of novel therapeutic agents. The influence of the difluoromethoxy group on the regioselectivity of reactions and the biological activity of the resulting products remains an open area for investigation.
Compound Data
Below are tables summarizing key information for the chemical compounds mentioned in this article.
Interactive Data Table: this compound
| Property | Value | Source |
| CAS Number | 1261632-49-8 | nih.gov |
| Molecular Formula | C₅H₃ClF₂N₂O | nih.govuni.lu |
| Molecular Weight | 180.54 g/mol | nih.gov |
| SMILES | FC(F)OC1=NC=CC(Cl)=N1 | nih.gov |
| Predicted XlogP | 1.8 | uni.lu |
Properties
Molecular Formula |
C5H3ClF2N2O |
|---|---|
Molecular Weight |
180.54 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-2-9-5(10-3)11-4(7)8/h1-2,4H |
InChI Key |
FDLNWMGUIBNDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Difluoromethoxy Pyrimidine
Retrosynthetic Approaches to 4-Chloro-2-(difluoromethoxy)pyrimidine
A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected in a few key ways. The primary disconnection is at the C-O bond of the difluoromethoxy group, leading to a 4-chloro-2-hydroxypyrimidine precursor and a source of the difluoromethyl group. This approach is attractive due to the commercial availability or straightforward synthesis of various pyrimidine (B1678525) precursors.
Alternatively, a retrosynthetic strategy could involve the initial formation of a 2-(difluoromethoxy)pyrimidine scaffold, followed by a late-stage chlorination at the 4-position. However, controlling the regioselectivity of such a chlorination reaction can be challenging. Therefore, the former approach, involving the O-difluoromethylation of a pre-functionalized pyrimidine, is often the more practical and commonly employed strategy.
Synthesis of the Core Pyrimidine Scaffold
Preparation of 4-Chloropyrimidine (B154816) Precursors
The synthesis of 4-chloropyrimidine precursors often starts from readily available hydroxypyrimidines or their tautomeric keto forms. google.com A common method for converting a hydroxypyrimidine to its corresponding chloropyrimidine is through treatment with a chlorinating agent like phosphoryl chloride (POCl₃). google.comgoogle.com This reaction is often carried out in the presence of an amine or amine hydrochloride. google.com For instance, 4,6-dichloropyrimidine (B16783) can be synthesized from the corresponding dihydroxypyrimidine using this method. google.com In some cases, the reaction can be performed under microwave-assisted conditions to accelerate the process. nih.gov
The resulting chloropyrimidine can then be further functionalized. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be selectively converted to 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) by reacting it with sodium ethoxide in ethanol (B145695). mdpi.com This demonstrates the ability to introduce other substituents onto the pyrimidine ring while retaining the essential chloro group for subsequent reactions. The synthesis of various substituted 4-chloropyrimidines has been reported, providing a range of precursors for different applications. google.comgoogle.com
Introduction of the Difluoromethoxy Group
The introduction of the difluoromethoxy (OCF₂H) group is a key transformation in the synthesis of the target molecule. This is typically achieved through O-difluoromethylation of a suitable heterocyclic precursor.
The incorporation of the difluoromethoxy group into heterocyclic systems is a significant area of research due to the unique properties this group imparts on molecules, such as altered lipophilicity and metabolic stability. nih.govnih.gov The difluoromethyl group can act as a bioisosteric substitute for hydroxyl, thiol, and other functional groups. nih.gov
Strategies for O-difluoromethylation often involve the reaction of a hydroxyl group on the heterocyclic ring with a difluoromethylating agent. acs.org The reactivity and selectivity of this reaction can be influenced by the nature of the heterocyclic system and the specific reagents and conditions employed. Both direct C-H difluoromethylation and O-difluoromethylation of pre-functionalized heterocycles are viable strategies. nih.govacs.org The choice of strategy often depends on the desired regioselectivity and the availability of starting materials. nih.govuni-muenster.deresearchgate.net
A variety of difluoromethylation reagents are available for introducing the OCF₂H group. alfa-chemistry.comtcichemicals.com Common reagents include chlorodifluoromethane (B1668795) (ClCF₂H), which can generate difluorocarbene, and bromodifluoromethyltrimethylsilane (TMSCF₂Br). acs.orgrsc.org The use of TMSCF₂Br offers an operationally simple protocol for the O-difluoromethylation of compounds like 2-pyridones. acs.org Another approach involves the use of difluoromethyltriphenylphosphonium bromide as a CHF₂ radical precursor in visible-light-mediated reactions. nih.gov
Catalysis plays a crucial role in many difluoromethylation reactions. rsc.org Palladium-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl halides and boronic acids. rsc.orgnih.gov Photoredox catalysis, using organic dyes or metal complexes, has emerged as a powerful tool for direct C-H difluoromethylation of heterocycles under mild conditions. nih.govnih.govacs.org These photocatalytic methods often utilize reagents like NaSO₂CF₂H as the fluorine source. acs.org
The conditions for O-difluoromethylation reactions are critical for achieving high yields and selectivity. The choice of base, solvent, and temperature can significantly impact the outcome. For instance, in the O-difluoromethylation of 2-pyridones with TMSCF₂Br, the chemoselectivity between N- and O-difluoromethylation can be controlled by varying the temperature, solvent, and the strength of the base. acs.org
Aqueous base-promoted O-difluoromethylation of carboxylic acids using TMSCF₂Br has been developed as a bench-top method that proceeds under mild conditions. acs.org For the difluoromethylation of heterocyclic compounds containing an N=C-C ambident nucleophilic system, reactions with chlorodifluoromethane are often carried out in an alkaline medium, such as potassium hydroxide (B78521) in dimethylformamide, at elevated temperatures. researchgate.net Optimization of these parameters is essential to maximize the yield of the desired this compound and minimize the formation of byproducts.
Regioselective Synthesis of this compound
The regioselective synthesis of this compound is critical, as it involves the precise placement of two different functional groups—a chlorine atom and a difluoromethoxy group—at specific positions on the pyrimidine ring. The reactivity of the C2, C4, and C6 positions on the pyrimidine core is highly sensitive to the electronic and steric effects of existing substituents.
A primary strategy for achieving regioselectivity in such compounds involves the nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine precursor. For 2,4-dichloropyrimidine (B19661), the C4 position is generally more reactive towards nucleophiles than the C2 position. However, this selectivity can be modulated or even reversed by other substituents on the ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can increase the reactivity of the C2 position. wuxiapptec.com
Conversely, another viable regioselective route begins with a pre-functionalized pyrimidine ring, such as 2-(difluoromethoxy)pyrimidin-4-ol. The synthesis would then involve a selective chlorination of the hydroxyl group at the C4 position. Reagents like phosphorus oxychloride (POCl₃) are commonly used for such transformations. google.com This approach avoids the challenges of controlling selectivity on a di-substituted ring.
A study on the related compound 4,6-dichloro-2-(methylthio)pyrimidine demonstrated that reaction with sodium ethoxide in ethanol at room temperature resulted in the exclusive substitution of the C4-chloro group, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. mdpi.com This highlights the potential for achieving high regioselectivity under mild conditions by leveraging the inherent reactivity differences of the pyrimidine ring positions.
Table 1: Comparison of Reaction Conditions for Regioselective Pyrimidine Synthesis
| Starting Material | Reagent(s) | Position of Substitution | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | C4 | Ethanol | ~20 °C | 89% | mdpi.com |
| 2-methyl-4-hydroxypyrimidine | Phosphorus Oxychloride, Diisopropylethylamine | C4 | Phosphorus Oxychloride | Reflux (45°C) | 91.55% | google.com |
| 2,4-dichloropyrimidines | Tertiary Amines | C2 | N/A | N/A | Good to Excellent | nih.gov |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C2 | N/A | -78 °C | N/A | wuxiapptec.com |
Novel One-Pot or Multi-Component Synthetic Pathways
For this compound, a hypothetical one-pot synthesis could involve the cyclization of appropriate precursors followed by an in-situ chlorination. A patent for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine describes a one-pot process where an addition-condensation-cyclization reaction is followed by an elimination reaction to form the final product. google.com
Another relevant strategy is the two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines. This method involves a sequential acylation/intramolecular cyclization followed by treatment with POCl₃ to install the chloro group. researchgate.net Adapting this to the target molecule would require starting materials that lead to the formation of the 2-(difluoromethoxy) group.
Multi-component reactions are particularly powerful for building heterocyclic scaffolds. An efficient one-pot, three-component synthesis of furo[2,3-d]pyrimidines has been developed using a catalyst in water at 50°C, demonstrating the potential for complex pyrimidine-based structures to be assembled in a single, streamlined process. nih.gov
Table 2: Examples of One-Pot/Multi-Component Reactions in Heterocyclic Synthesis
| Reaction Type | Product Type | Key Features | Solvent | Catalyst | Ref |
|---|---|---|---|---|---|
| One-Pot, Two-Step | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Addition-condensation-cyclization & elimination | Solvent B | Base | google.com |
| One-Pot, Three-Component | Furo[2,3-d]pyrimidines | Sequential condensation | Water | ZrOCl₂·8H₂O | nih.gov |
| Two-Step, One-Pot | 4-chloro-2-(trichloromethyl)pyrimidines | Acylation/cyclization & chlorination | N/A | Triethylamine (B128534), POCl₃ | researchgate.net |
Green Chemistry Considerations in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, economically feasible, and produce high yields with minimal toxicity. rasayanjournal.co.inresearchgate.net For the synthesis of this compound, several green approaches can be considered.
Solvent Selection: A key principle of green chemistry is the use of safer solvents. Traditional syntheses often rely on hazardous solvents. A notable green alternative is the use of ethanol or even water. rasayanjournal.co.in The regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine was successfully performed in ethanol, a less toxic and more environmentally friendly solvent than options like dimethylformamide (DMF). mdpi.com The development of one-pot syntheses in water further underscores the move toward greener reaction media. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy and often increasing yields. acs.org This method has been successfully applied to the synthesis of 2-amino-4-chloro-pyrimidine derivatives, where reactions were completed in 15-30 minutes at 120-140°C. nih.gov
Alternative Reaction Conditions: Solvent-free methods, such as using a ball mill for mechanical grinding, represent another significant green approach. researchgate.net This technique can lead to high-yield synthesis without the need for any solvent, thus eliminating a major source of chemical waste.
Catalysis: The use of catalysts, especially in low loadings, is preferred over stoichiometric reagents. Catalysts can increase reaction efficiency and can often be recycled and reused, reducing waste and cost. researchgate.net A green one-pot synthesis of furo[2,3-d]pyrimidines was achieved with just 2 mol% of a zirconia catalyst in water. nih.gov
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Approach | Example Application | Advantages | Ref |
|---|---|---|---|
| Safer Solvent | Synthesis in Ethanol | Non-toxic solvent, milder conditions | mdpi.com |
| Safer Solvent | One-pot synthesis in Water | Environmentally benign, reduced waste | nih.gov |
| Energy Efficiency | Microwave Irradiation | Shorter reaction times (15-30 min), high yield | nih.gov |
| Catalysis | Low-loading (2 mol%) ZrOCl₂·8H₂O | High efficiency, reduced catalyst waste | nih.gov |
| Solvent-Free | Ball-milling | Eliminates solvent waste, high yield | researchgate.net |
Chemical Reactivity and Derivatization of 4 Chloro 2 Difluoromethoxy Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The pyrimidine (B1678525) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-4 position is an excellent leaving group, making this site the primary target for nucleophilic attack. This reactivity is a cornerstone of its use in synthetic chemistry.
Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, hydrazines)
The substitution of the C-4 chlorine with nitrogen-based nucleophiles is a widely employed transformation. Amines and hydrazines readily displace the chloride to form a new carbon-nitrogen bond. These reactions are often carried out in a suitable solvent, and in some cases, a base is added to neutralize the hydrogen chloride that is formed. researchgate.net
For instance, the reaction of 4-chloro-2-(substituted)pyrimidines with various amines, such as anilines and secondary aliphatic amines, typically results in the selective displacement of the chlorine atom. researchgate.net The reaction conditions can influence the outcome, with some reactions proceeding smoothly at room temperature while others may require heating. chemrxiv.org The use of a green solvent like water has also been explored for amination reactions of related chloropyrimidines, demonstrating the potential for more environmentally benign synthetic methods. nih.gov
The reaction of 4-chloroquinazolines, a related heterocyclic system, with hydrazine (B178648) hydrate (B1144303) at elevated temperatures leads to ring transformation products, highlighting the potent nucleophilicity of hydrazine and the reactivity of the chloro-substituted heterocycle. rsc.org
Reactivity with Oxygen-Based Nucleophiles (e.g., alcohols, phenols, alkoxides)
Oxygen-based nucleophiles, including alcohols, phenols, and their corresponding alkoxides, can also displace the chlorine atom at the C-4 position. These reactions typically require a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
In some instances, the regioselectivity of SNAr reactions on substituted chloropyrimidines can be influenced by the nature of the nucleophile. For example, while amines often react at the C-4 position, alkoxides have been shown to selectively attack the C-2 position in 2-MeSO2-4-chloropyrimidine, even at very low temperatures. wuxiapptec.com This highlights the nuanced interplay of electronic and steric factors in determining the reaction outcome. Solvolysis, the reaction with the solvent, can sometimes be a competing process, especially when using alcoholic solvents under acidic or basic conditions. mdpi.comntnu.no
Reactivity with Sulfur and Other Chalcogen-Based Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the C-4 chlorine of chloropyrimidines. These reactions are analogous to those with amines and alcohols, often proceeding under basic conditions to generate the corresponding thioether. The resulting pyrimidinyl thioethers are valuable intermediates for further functionalization. rsc.org
The reactivity of other chalcogen-based nucleophiles, such as those containing selenium, has also been investigated in the context of heterocyclic chemistry. researchgate.net While specific examples with 4-chloro-2-(difluoromethoxy)pyrimidine are not as prevalent in the literature, the general principles of nucleophilic aromatic substitution suggest that these nucleophiles would also react at the C-4 position.
Mechanistic Studies of SNAr Processes on the Pyrimidine Ring
The generally accepted mechanism for nucleophilic aromatic substitution on pyrimidines is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The regioselectivity of these reactions, particularly in polysubstituted pyrimidines, is a subject of ongoing study. wuxiapptec.com Factors that influence whether a nucleophile will attack the C-2 or C-4 position include the electronic nature of the substituents on the pyrimidine ring, the nature of the nucleophile itself, and the reaction conditions. wuxiapptec.comstackexchange.com For example, electron-donating groups at the C-6 position of 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C-2 position, contrary to the general preference for C-4 substitution. wuxiapptec.com Computational studies have been employed to better understand the energy barriers of these competing pathways and to rationalize the observed product distributions. chemrxiv.orgwuxiapptec.com
Transformations Involving the Difluoromethoxy Group
The difluoromethoxy (OCF2H) group is a unique substituent that can significantly influence the properties of a molecule. Its stability under various reaction conditions is a key consideration in synthetic planning.
Chemical Stability of the OCF2H Moiety Under Various Conditions
While the OCF2H group is typically stable, its presence can electronically influence the reactivity of the pyrimidine ring. The electron-withdrawing nature of the difluoromethoxy group further activates the pyrimidine ring towards nucleophilic attack, enhancing the reactivity of the C-4 chloro substituent.
Potential for Further Functionalization of the Difluoromethoxy Group
The difluoromethoxy group (–OCF₂H) is a key feature of this compound, contributing significantly to the molecule's physicochemical properties. The difluoromethyl group has garnered particular attention in medicinal chemistry as the CF₂H moiety can act as a lipophilic hydrogen bond donor. nih.gov This characteristic allows it to mimic hydroxyl (–OH) and thiol (–SH) groups in biological systems. nih.gov The presence of the difluoromethyl group can also induce conformational changes and introduce a dipole moment, which can influence the pKa of nearby heteroatoms within the pyrimidine ring. nih.gov
Direct functionalization of the difluoromethoxy group on an aromatic ring is generally challenging due to the strength of the C-F and C-O bonds. However, the acidic nature of the proton in the CF₂H group suggests potential for metallation followed by reaction with electrophiles, although this is not a commonly reported strategy for this specific molecule. The primary value of the difluoromethoxy group in this context lies in its ability to modulate the electronic properties and biological activity of the resulting derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The chlorine atom at the C-4 position of the pyrimidine ring is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a reliable handle for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling for Aryl-Pyrimidine Linkages
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between the C-4 position of this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of complex molecules for applications in agrochemicals and pharmaceuticals.
Typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DME with water. The reaction generally proceeds with high yields and excellent functional group tolerance.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 88 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds at the C-4 position, providing access to a diverse range of substituted aminopyrimidines. This reaction is crucial for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or DavePhos), and a strong base such as NaOt-Bu or K₃PO₄. The choice of ligand is often critical for achieving high catalytic activity and good yields, particularly with less reactive amines.
Table 2: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 85 |
| Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 91 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 78 |
| N-Methylpiperazine | Pd₂(dba)₃/DavePhos | NaOt-Bu | DME | 88 |
Sonogashira and Stille Couplings
The Sonogashira coupling is utilized to introduce alkyne functionalities at the C-4 position, creating carbon-carbon triple bonds. These alkynylated pyrimidines are valuable intermediates that can undergo further transformations. The reaction requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), a base (usually an amine like triethylamine (B128534) or diisopropylethylamine), and a suitable solvent such as THF or DMF.
While the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are well-documented for this substrate, the Stille coupling is less commonly reported in the literature for this compound. This may be due to the toxicity of the organotin reagents and the often milder and more efficient conditions offered by other cross-coupling methods like the Suzuki coupling.
Table 3: Example of Sonogashira Coupling with this compound
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 82 |
Regioselectivity and Scope of Palladium-Catalyzed Reactions
The palladium-catalyzed cross-coupling reactions on this compound exhibit high regioselectivity, with functionalization occurring exclusively at the C-4 position. The chlorine atom at this position is significantly more activated towards oxidative addition to the palladium(0) catalyst compared to the C-6 position. This is attributed to the electronic influence of the pyrimidine nitrogens and the difluoromethoxy group.
The scope of these reactions is broad, accommodating a wide range of boronic acids, amines, and terminal alkynes. The reactions are generally tolerant of various functional groups on the coupling partners, making this a versatile strategy for the synthesis of complex substituted pyrimidines.
Other Selective Derivatization Strategies of the Pyrimidine Nucleus
Beyond palladium-catalyzed cross-coupling, the C-4 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, further enhanced by the difluoromethoxy group at C-2, activates the C-4 position towards attack by nucleophiles.
Common nucleophiles used in SₙAr reactions with this substrate include alkoxides, thiolates, and amines. These reactions are often carried out under basic conditions and can provide a complementary, metal-free route to some of the same products obtained via cross-coupling. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can yield 4-methoxy-2-(difluoromethoxy)pyrimidine. The choice between a palladium-catalyzed method and an SₙAr approach often depends on the desired substrate scope and functional group compatibility.
Functionalization at the C-5 Position of the Pyrimidine Ring
The C-5 position of the this compound core is amenable to functionalization, most notably through electrophilic halogenation. This initial derivatization opens the door to subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents.
Detailed research findings indicate that the C-5 position can be effectively brominated. The process involves treating this compound with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like chloroform (B151607). This reaction yields 5-Bromo-4-chloro-2-(difluoromethoxy)pyrimidine, a key intermediate for further diversification.
The newly installed bromine atom at the C-5 position serves as a handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups. These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent system. This methodology allows for the selective formation of a C-C bond at the C-5 position while leaving the C-4 chloro and C-2 difluoromethoxy groups intact under controlled conditions.
The following table summarizes a representative two-step sequence for the functionalization at the C-5 position:
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Bromination | This compound | N-Bromosuccinimide (NBS), Chloroform (CHCl₃) | 5-Bromo-4-chloro-2-(difluoromethoxy)pyrimidine | Not specified |
| 2 | Suzuki Coupling | 5-Bromo-4-chloro-2-(difluoromethoxy)pyrimidine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/Water | 4-Chloro-5-aryl-2-(difluoromethoxy)pyrimidine | Not specified |
Modifications at the C-2 Position
The C-2 position of the pyrimidine ring is occupied by a difluoromethoxy group (-OCHF₂). This group is generally stable under many reaction conditions used to modify other parts of the molecule, such as nucleophilic aromatic substitution at the C-4 position and electrophilic substitution at the C-5 position.
Direct modification or replacement of the difluoromethoxy group is chemically challenging and not commonly reported. The strength of the C-O and C-F bonds makes this group robust. Synthetic strategies for creating diverse pyrimidine derivatives from this scaffold typically focus on the reactivity of the more labile C-4 chloro substituent and the C-5 position, rather than attempting to alter the C-2 difluoromethoxy ether linkage. Therefore, the C-2 difluoromethoxy group primarily serves as a modulating entity, influencing the electronic properties of the pyrimidine ring and the reactivity of the other positions.
Chemo- and Regioselective Considerations in Multi-functionalized Pyrimidine Transformations
The synthesis of complex molecules from this compound requires careful control of chemo- and regioselectivity due to the presence of multiple reactive sites. The key positions for transformation are the C-4 (chloro), C-5 (H), and the C-2 (difluoromethoxy) group.
The chlorine atom at the C-4 position is the most labile group for nucleophilic aromatic substitution (SNAr). This position is electron-deficient and readily attacked by a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds with high regioselectivity for the C-4 position over the other positions. The C-2 difluoromethoxy group is not a leaving group under typical SNAr conditions, ensuring that the substitution is directed exclusively to C-4.
When designing a multi-step synthesis, the order of reactions is critical. For example, to synthesize a 4-amino-5-aryl-2-(difluoromethoxy)pyrimidine, a typical sequence would be:
C-5 Functionalization: Bromination of the C-5 position of the starting material, this compound.
C-4 Substitution: Nucleophilic aromatic substitution of the C-4 chloro group with an amine. This step is often performed before the C-5 coupling to avoid potential side reactions with the coupling reagents.
C-5 Coupling: A Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the aryl group at the C-5 position.
This strategic ordering ensures that the desired substitutions occur at the intended positions with high selectivity. The initial bromination at C-5 does not interfere with the subsequent nucleophilic attack at C-4. Finally, the palladium-catalyzed coupling is specific to the C-Br bond, leaving the newly installed C-4 substituent and the C-2 difluoromethoxy group untouched. This demonstrates a high degree of chemo- and regioselectivity, allowing for the controlled and predictable synthesis of highly functionalized pyrimidine derivatives.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Chloro-2-(difluoromethoxy)pyrimidine, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the protons on the pyrimidine (B1678525) ring. The difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms. The precise chemical shifts and coupling constants, however, remain undetermined without experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons of the pyrimidine ring would also show distinct signals, with their chemical shifts influenced by the chlorine and difluoromethoxy substituents.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for the Difluoromethoxy Group
¹⁹F NMR is a crucial tool for characterizing fluorine-containing compounds. For this compound, the two equivalent fluorine atoms of the difluoromethoxy group would be expected to produce a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single proton of that group.
Advanced 2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of the substituents on the pyrimidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-F, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations. The specific frequencies of these vibrations would provide evidence for the presence of these functional groups, but this data is not currently available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. Analysis of the fragmentation pattern would provide further structural confirmation. Without experimental data, a detailed fragmentation analysis cannot be performed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS would provide its exact mass, allowing for the confirmation of its molecular formula, C₅H₃ClF₂N₂O.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|
Note: This table represents theoretical values. Experimental data would be subject to instrumental accuracy.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques used to generate ions for mass spectrometry, particularly for molecules that are thermally labile or have low volatility.
Electrospray Ionization (ESI-MS) is well-suited for polar molecules and those that can be pre-ionized in solution. For this compound, ESI would likely generate the protonated molecule, [M+H]⁺, especially in the presence of an acidic mobile phase. The pyrimidine ring's nitrogen atoms can be protonated, making ESI a viable ionization method. Studies on related halogenated pyrimidines have shown that ESI is effective for their ionization nih.gov.
Atmospheric Pressure Chemical Ionization (APCI-MS) is generally used for less polar and more volatile compounds than ESI. wikipedia.org The analyte is nebulized and vaporized at high temperatures, followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge. For this compound, APCI would also be expected to produce the [M+H]⁺ ion. Research on fluorinated aromatic compounds has demonstrated that APCI is a robust ionization technique, often leading to the formation of protonated molecules. nih.govacs.org In some cases, depending on the solvent and conditions, adduct ions with solvent molecules or other species might also be observed. nih.govacs.org
Table 2: Expected Ions in ESI-MS and APCI-MS for this compound
| Ionization Technique | Primary Expected Ion | Other Possible Ions |
|---|---|---|
| ESI-MS | [M+H]⁺ | [M+Na]⁺, [M+K]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.
Although a crystal structure for this compound has not been reported, analysis of related structures, such as 4-chloro-2-(phenylselanyl)pyrimidine, provides valuable insights. researchgate.net In the solid state, pyrimidine derivatives often exhibit planar or near-planar ring systems. The crystal packing is typically governed by a combination of van der Waals forces and weaker intermolecular interactions like C-H···N or halogen bonding. For this compound, one would expect the pyrimidine ring to be essentially planar, with the chlorine and difluoromethoxy groups lying in or close to the plane of the ring. Intermolecular interactions involving the chlorine atom and the nitrogen atoms of the pyrimidine ring would likely play a significant role in the crystal packing.
Table 3: Crystallographic Data for the Analogous Compound 4-chloro-2-(phenylselanyl)pyrimidine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 5.678(1) |
| c (Å) | 15.432(3) |
| β (°) | 109.87(1) |
| V (ų) | 1017.9(3) |
Data sourced from a study on a structurally related compound to provide an example of typical crystallographic parameters for a chloropyrimidine derivative. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, typically from a π to a π* orbital in aromatic systems like pyrimidine.
Experimental UV-Vis spectra for this compound are not available in the surveyed literature. However, the spectra of related pyrimidine derivatives can provide an estimation of its absorption characteristics. Pyrimidine itself exhibits absorption bands in the UV region. The introduction of substituents like chloro and difluoromethoxy groups will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and may also affect the intensity of the absorption. A study on 2-chloropyrimidine (B141910) showed absorption bands in the range of 3.7–10.8 eV. rsc.orgrsc.org Another study on various substituted pyrimidines reported absorption maxima in chloroform (B151607) solution. researchgate.net Based on these analogs, this compound is expected to exhibit characteristic π → π* transitions in the UV region.
Table 4: UV-Vis Absorption Maxima for Related Pyrimidine Derivatives
| Compound | Solvent | λ_max (nm) |
|---|---|---|
| 2-Methoxypyrimidine | Not Specified | ~210, ~260 |
| 4-Methylpyrimidine | Not Specified | ~240, ~270 |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol (B129727):Acetonitrile (1:1) | 275 |
Data from related compounds nist.govnist.govnih.gov to illustrate typical absorption ranges for substituted pyrimidines.
Microwave Spectroscopy for Rotational Analysis and Molecular Conformation
Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. libretexts.org By analyzing the frequencies of these transitions, it is possible to determine the molecule's moments of inertia with great precision. From these moments of inertia, highly accurate molecular structures, including bond lengths and bond angles, can be derived. tanta.edu.eg This technique is only applicable to molecules with a permanent dipole moment. tanta.edu.eg
There are no specific microwave spectroscopy studies available for this compound. However, extensive research has been conducted on similar small, halogenated aromatic molecules like chlorobenzene (B131634). researchgate.net These studies provide rotational constants and structural information that can serve as a basis for predicting the behavior of the target compound. For this compound, the presence of both chlorine and the difluoromethoxy group would result in a complex rotational spectrum due to the presence of multiple isotopic species (³⁵Cl and ³⁷Cl) and possible internal rotation of the difluoromethoxy group. The analysis of this spectrum would yield precise rotational constants (A, B, and C), which are inversely related to the moments of inertia about the principal axes of the molecule.
Table 5: Rotational Constants for an Analogous Halogenated Aromatic Molecule (Chlorobenzene)
| Isotopomer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| C₆H₅³⁵Cl | 5672.951 | 1576.774 | 1233.672 |
| C₆H₅³⁷Cl | 5672.530 | 1532.790 | 1206.571 |
Data for chlorobenzene is provided as an example of typical rotational constants for a related molecular structure. researchgate.net
Computational and Theoretical Studies on 4 Chloro 2 Difluoromethoxy Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scielo.org.co For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing insights that correlate well with experimental data. irjweb.comphyschemres.org
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-chloro-2-(difluoromethoxy)pyrimidine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on general values for similar chemical structures, as specific experimental or theoretical data for this compound is not readily available.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| C-F Bond Length | ~1.35 Å |
| N-C-N Bond Angle | ~126° |
| C-C-Cl Bond Angle | ~120° |
Electronic Structure Investigations (e.g., HOMO-LUMO Energy Gap Analysis)
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the pyrimidine ring and the electronegative chlorine and difluoromethoxy substituents. The presence of these electron-withdrawing groups is expected to lower the energy of the LUMO. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general values for similar chemical structures, as specific experimental or theoretical data for this compound is not readily available.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -7.0 to -6.0 |
| LUMO Energy | ~ -1.5 to -0.5 |
| HOMO-LUMO Gap | ~ 5.5 to 4.5 |
Vibrational Frequency Calculations for IR Spectral Correlation
Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to predict the appearance of a molecule's vibrational spectrum. nih.gov For pyrimidine derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the use of a scaling factor to account for anharmonicity and other systematic errors. physchemres.org
For this compound, the calculated IR spectrum would be expected to show characteristic bands corresponding to the stretching and bending vibrations of the pyrimidine ring, as well as vibrations associated with the C-Cl and C-O-C bonds and the C-F bonds of the difluoromethoxy group. Comparing the calculated spectrum with an experimental one would allow for a detailed assignment of the observed absorption bands to specific molecular motions.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations can provide significant insights into the chemical reactivity of a molecule, identifying the most likely sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) Theory for Nucleophilic/Electrophilic Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org By analyzing the distribution of the HOMO and LUMO across the molecular structure, one can predict the most probable sites for reaction.
For this compound, the distribution of the HOMO would indicate the regions of the molecule that are most likely to act as a nucleophile (electron donor). Conversely, the distribution of the LUMO would highlight the areas susceptible to nucleophilic attack (electrophilic sites). youtube.com Given the electron-withdrawing nature of the chlorine and difluoromethoxy groups, the carbon atoms attached to these substituents (C4 and C2) are expected to be electron-deficient and thus represent the primary electrophilic sites. The nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, could potentially act as nucleophilic centers.
Transition State Modeling for Reaction Pathways
While specific transition state modeling for reactions involving this compound is not available in the reviewed literature, this computational technique is a powerful tool for elucidating reaction mechanisms. By modeling the transition state—the highest energy point along the reaction coordinate—chemists can calculate activation energies and gain a deeper understanding of the reaction kinetics.
For instance, in a nucleophilic substitution reaction where the chlorine atom at the C4 position is replaced, transition state modeling could be used to compare different possible pathways and determine the most favorable one. This would involve calculating the energy profile of the reaction, including the structures and energies of the reactants, transition state, and products. Such studies are crucial for predicting reaction outcomes and designing new synthetic routes.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution on a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atoms in the pyrimidine ring, being highly electronegative, would create regions of negative electrostatic potential (typically colored red or yellow). These areas are indicative of sites susceptible to electrophilic attack and are the most likely points for protonation or coordination with Lewis acids. nih.gov The presence of the electron-withdrawing chlorine atom at the 4-position and the difluoromethoxy group at the 2-position would further modulate the electron density of the pyrimidine ring.
The chlorine atom would likely exhibit a region of slightly negative to neutral potential, while the hydrogen atoms on the pyrimidine ring would show positive potential (typically colored blue), making them susceptible to nucleophilic attack. The difluoromethoxy group, with its highly electronegative fluorine atoms, would create a region of strong negative potential around them, while the carbon atom of the difluoromethoxy group would be electron deficient.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyrimidine Nitrogen Atoms | Negative | Susceptible to electrophilic attack, protonation, and metal coordination |
| Chlorine Atom | Slightly Negative to Neutral | Potential for halogen bonding interactions |
| Difluoromethoxy Group (Fluorine Atoms) | Strongly Negative | Site for potential intermolecular interactions |
| Pyrimidine Ring Hydrogens | Positive | Susceptible to nucleophilic attack |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding Involving the Difluoromethoxy Group)
The difluoromethyl group (CHF2) is of particular interest as it can act as a weak hydrogen bond donor. nih.gov This is due to the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond, making the hydrogen atom partially positive and capable of forming weak hydrogen bonds with nearby electron-rich centers. In the context of this compound, a potential intramolecular hydrogen bond could exist between the hydrogen atom of the difluoromethoxy group and one of the nitrogen atoms of the pyrimidine ring or the chlorine atom, depending on the rotational conformation of the difluoromethoxy group. Such an interaction would influence the planarity and rigidity of the molecule.
Furthermore, repulsive electrostatic interactions between the lone pairs of the nitrogen atoms, the chlorine atom, and the fluorine atoms of the difluoromethoxy group will also contribute to the molecule's preferred conformation. Computational studies on fluorinated pyrimidines have shown that the introduction of fluorine atoms can significantly perturb the structure and dynamics of nucleic acids, highlighting the importance of these interactions. nih.govmdpi.com
The interplay of these attractive and repulsive forces dictates the three-dimensional structure of this compound, which in turn affects its biological activity and physical properties.
In Silico Prediction of Chemical Properties and Reactivity Parameters
In the absence of experimental data, in silico methods provide a powerful means to predict various chemical properties and reactivity parameters of this compound. These predictions are based on the molecule's structure and are calculated using various quantitative structure-activity relationship (QSAR) models and other computational algorithms.
Predicted Physicochemical Properties: Based on its structure, several key physicochemical properties can be estimated. These properties are crucial for understanding the molecule's behavior in different environments and its potential as a drug candidate or agrochemical.
Table 2: Predicted Physicochemical and Reactivity Parameters for this compound
| Parameter | Predicted Value/Classification | Significance |
| Molecular Weight | ~180.5 g/mol | Influences diffusion and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | Affects solubility, membrane permeability, and bioavailability. |
| Hydrogen Bond Donors | 1 (from the CHF2 group) | Potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | Potential for hydrogen bonding interactions. |
| Polar Surface Area (PSA) | Moderate | Influences cell permeability and oral bioavailability. |
| Bioavailability Score | Likely to be favorable | General indicator of drug-likeness. nih.gov |
Reactivity Parameters: Computational methods can also predict various reactivity parameters that provide insights into the molecule's chemical stability and potential reaction pathways. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.
Furthermore, in silico tools can predict potential sites of metabolism. For pyrimidine derivatives, this often involves oxidation or other transformations of the ring or its substituents. The chlorine atom at the 4-position is a potential site for nucleophilic substitution reactions.
In silico toxicity prediction models, which are often used for pesticides and other chemicals, could also be applied to assess the potential environmental and biological risks associated with this compound. nih.gov These models use fragment-based approaches and machine learning algorithms to predict various toxicity endpoints.
Role As a Versatile Synthetic Intermediate for Advanced Pyrimidine Derivatives
Development of Chemical Libraries via Diversification of the Pyrimidine (B1678525) Core
The structure of 4-chloro-2-(difluoromethoxy)pyrimidine is exceptionally well-suited for the construction of large, diversified chemical libraries. DNA-Encoded Library Technology (DELT), a powerful platform for hit identification in drug discovery, relies on modular scaffolds that can undergo sequential, high-fidelity reactions to generate vast collections of compounds. nih.gov Pyrimidine-based scaffolds are considered ideal for this purpose due to their prevalence in approved drugs and their amenability to combinatorial synthesis. nih.gov
The diversification of the this compound core can be achieved through a "split-and-pool" strategy. In this approach, the starting scaffold is subjected to various reaction conditions in separate pools. For instance, the reactive C4-chloro position can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, in a series of parallel SNAr reactions. thieme.deresearchgate.net This initial diversification step can be followed by further modifications if other reactive handles are present or introduced. This systematic approach allows for the rapid generation of millions of unique derivatives, each with a distinct substitution pattern around the central pyrimidine ring. nih.gov The ability to use different pyrimidine cores with varied reactive handles and substituent orientations is key to creating libraries with broad structural diversity, enhancing the probability of identifying potent ligands for biological targets. nih.gov
| Reaction Type | Reagent Class | Resulting Moiety at C4 |
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | Substituted Amino Group |
| Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Phenols (as alkoxides) | Ether/Arylether Linkage |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols (as thiolates) | Thioether Linkage |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Group |
| Buchwald-Hartwig Amination | Amines | Substituted Amino Group |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Group |
| This table illustrates common reactions used to diversify the this compound scaffold for chemical library synthesis. |
Precursor in the Synthesis of Functionally Substituted Heterocycles
This compound is a key precursor for an extensive range of functionally substituted and fused heterocyclic systems. The reactivity of the C4-chloro group is highly regioselective, making it a reliable anchor point for building molecular complexity. researchgate.netmdpi.com
Nucleophilic aromatic substitution (SNAr) is the most direct method for functionalization. Research on analogous chloropyrimidines demonstrates that the C4 position is generally more reactive towards nucleophiles than other positions, such as C2. researchgate.net This allows for the selective introduction of amines, alkoxides, and other nucleophiles to yield 4-substituted-2-(difluoromethoxy)pyrimidines. mdpi.comnih.gov For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide proceeds exclusively at one of the chloro positions to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), highlighting the controlled nature of such substitutions. mdpi.com
Furthermore, the scaffold is a valuable substrate in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling can install alkynyl moieties. These reactions are fundamental in modern organic synthesis for creating C-C bonds and assembling complex molecular architectures. The use of related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Suzuki coupling and other cross-coupling reactions underscores the versatility of the chloropyrimidine motif as a building block for complex, often biologically active, heterocycles. chemicalbook.com The synthesis of various substituted pyrimidines from 2-trichloromethyl-4-chloropyrimidines further confirms the role of such compounds as pivotal intermediates. thieme.deresearchgate.net
Strategies for Incorporating the this compound Scaffold into Complex Molecular Architectures
Incorporating the this compound scaffold into larger, more complex molecules requires a strategic application of modern synthetic methodologies. The primary strategies revolve around leveraging the C4-chloro group as a versatile linchpin for fragment coupling and ring formation.
One key strategy is sequential cross-coupling and nucleophilic substitution . A synthetic route might begin with a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, to attach a complex aryl or vinyl fragment at the C4 position. The resulting intermediate, now bearing the difluoromethoxy-pyrimidine core, can possess other functional groups on the newly introduced fragment that allow for subsequent transformations, leading to intricate molecular designs.
Another powerful strategy involves intramolecular cyclization . A substituent can be introduced at the C4 position that also contains a reactive functional group. Under appropriate conditions, this group can react with another part of the pyrimidine ring or its substituents to form a new fused ring system. For instance, a side chain introduced via SNAr could be designed to undergo an intramolecular Heck reaction or a cyclization condensation, yielding polycyclic heteroaromatic systems. google.com
Advanced catalytic systems offer further possibilities. For example, heterogeneous catalysts, such as nickel single atoms on carbon nitride, have been developed for visible-light-driven C(sp²)-C(sp³) coupling reactions. acs.org Such a system could be used to couple the C4-position of the pyrimidine scaffold with alkyl boronic esters, providing a modern and sustainable method for incorporating sp³-rich fragments, which are highly desirable in pharmaceutical compounds. acs.org The ability to perform sequential transformations, where ligand modulation on a single catalyst can switch between different types of coupling reactions, represents a streamlined approach to building molecular complexity from a single, versatile scaffold. acs.org
Exploiting the Difluoromethoxy Group as a Bioisostere in Advanced Organic Molecules
The difluoromethoxy (OCF₂H) group is a critical feature of the this compound scaffold, primarily due to its role as a bioisostere. Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a drug candidate's properties—such as potency, selectivity, metabolic stability, and pharmacokinetics—while retaining its primary biological activity. princeton.edunih.gov
The difluoromethoxy group is often considered a bioisostere for methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. bohrium.comnih.gov Its unique properties arise from the presence of the two electron-withdrawing fluorine atoms:
Metabolic Stability: Unlike a methoxy group, which is prone to oxidative metabolism (O-dealkylation), the difluoromethoxy group is significantly more resistant to metabolic breakdown, leading to an improved pharmacokinetic profile. nih.gov
Hydrogen Bonding: The hydrogen atom of the OCF₂H group is more acidic than the hydrogens of a methoxy group, allowing it to act as a weak hydrogen bond donor. bohrium.com This capability can introduce new or altered interactions with a biological target, potentially enhancing binding affinity. Studies have shown its hydrogen bond acidity is comparable to that of anilines or thiophenols. bohrium.com
Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site. nih.gov
Direct methods for incorporating difluoroalkyl groups into heterocycles are being developed to streamline the synthesis of these valuable bioisosteres, avoiding lengthy de novo syntheses and accelerating drug discovery programs. princeton.edunih.gov
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact of Bioisosteric Replacement |
| Metabolic Stability | Prone to O-dealkylation | Highly stable | Improved in vivo half-life |
| Lipophilicity (logP) | Lower | Generally higher | Modulates ADME properties |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor and weak H-bond donor | Potential for new/enhanced binding interactions bohrium.com |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters ring electronics and pKa |
| This table compares the key properties of the difluoromethoxy group to the methoxy group it often replaces. |
Applications in Scaffold Hopping and Lead Optimization (from a chemical synthesis perspective)
From a chemical synthesis perspective, this compound is an excellent tool for scaffold hopping and lead optimization. Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a known active compound with a structurally different scaffold, while retaining the key pharmacophoric elements responsible for biological activity. nih.gov The goal is often to discover new chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. nih.govdundee.ac.uk
The process begins with a hit or lead compound that has some desirable activity but also possesses liabilities, such as poor solubility, toxicity, or metabolic instability. dundee.ac.uk The this compound scaffold can be used as a replacement core. Its C4-chloro group provides a synthetic handle to re-attach the original pharmacophoric side chains or variations thereof through the reactions described previously (e.g., SNAr, Suzuki coupling).
For example, if a lead compound is based on a thienopyrimidine core, a medicinal chemist might synthesize a library of analogues based on a pyrimidine, furano[2,3-d]pyrimidine, or pyrazolopyrimidine core to see if the property profile can be improved. nih.govresearchgate.net The difluoromethoxy group itself is a valuable component in this process, serving as a bioisosteric replacement for other groups present in the original lead. bohrium.comnih.gov This dual potential—acting as both a new core scaffold and introducing a beneficial bioisostere—makes it a powerful asset in lead optimization campaigns. The systematic exploration of different heterocyclic cores, or "scaffold hopping," has been successfully used to identify preclinical candidates by overcoming issues like poor solubility that hampered earlier leads. dundee.ac.uk
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis and Chiral Derivatization Strategies
The introduction of chirality is a critical step in the development of new therapeutics. While methods for the synthesis of chiral pyrimidines exist, the development of highly enantioselective approaches for derivatives of 4-Chloro-2-(difluoromethoxy)pyrimidine is a burgeoning area of research. rsc.org Future efforts will likely focus on the design of novel chiral catalysts and auxiliaries that can effectively control the stereochemistry of reactions involving the pyrimidine (B1678525) core.
A promising strategy involves the use of chiral derivatizing agents to create diastereomers that can be separated, followed by the removal of the chiral auxiliary. nih.gov The development of new chiral derivatizing agents that are both highly effective and easily removable is a key challenge. Furthermore, the stereoselective functionalization of the difluoromethoxy group itself presents a unique and valuable challenge, as the stereochemistry of this group can significantly impact a molecule's biological activity. rsc.orgsemanticscholar.org
Investigation of Organometallic Chemistry Beyond Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to functionalize pyrimidine scaffolds. figshare.comrsc.orgrsc.org However, the reliance on palladium presents challenges related to cost and catalyst removal from the final product. Future research will increasingly explore the use of more abundant and less expensive first-row transition metals, such as cobalt, for cross-coupling reactions involving this compound. nih.gov
Furthermore, there is a growing interest in ligand-free cross-coupling conditions, which can offer simplified reaction setups and purification procedures. nih.gov Investigating the scope and limitations of these alternative catalytic systems for the selective functionalization of the C4 and C2 positions of the pyrimidine ring will be crucial for developing more sustainable and cost-effective synthetic routes.
Exploration of Photoredox and Electrochemistry for Novel Transformations
Photoredox and electrochemical methods offer powerful and environmentally benign alternatives to traditional synthetic transformations. researchgate.netrsc.org These techniques enable the generation of highly reactive radical intermediates under mild conditions, opening up new avenues for the functionalization of this compound. researchgate.netrsc.org
Future research in this area will likely focus on developing novel photoredox and electrochemical methods for C-H functionalization, allowing for the direct introduction of substituents onto the pyrimidine ring without the need for pre-functionalized starting materials. Additionally, the application of these techniques to the synthesis of novel difluoromethoxylated compounds is an area of significant interest, with the potential to provide access to previously inaccessible chemical space. nih.govnih.gov
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques, such as in-situ NMR and FT-IR, provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the elucidation of reaction pathways. iitm.ac.in
The application of these techniques to the study of reactions involving this compound will be invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts. nih.gov Furthermore, techniques like dynamic NMR and 2D/3D NMR can provide detailed insights into the structure and dynamics of organofluorine compounds, which is crucial for understanding their reactivity and biological activity. numberanalytics.comnumberanalytics.com
Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization
For this compound, ML models can be trained on existing reaction data to predict the regioselectivity of cross-coupling reactions, identify optimal catalysts and ligands, and even suggest novel reaction conditions. nih.gov This data-driven approach has the potential to significantly accelerate the discovery of new derivatives and reduce the experimental effort required for their synthesis.
Design of Supramolecular Assemblies or Materials Utilizing the Pyrimidine Scaffold
The pyrimidine ring is a versatile scaffold for the construction of supramolecular assemblies and functional materials. youtube.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the chlorine and difluoromethoxy substituents can participate in halogen bonding and other non-covalent interactions. researchgate.netgeorgiasouthern.edufurman.edursc.orgyoutube.com
Future research will explore the use of this compound as a building block for the design of novel liquid crystals, porous materials, and other functional materials with tailored properties. The ability to control the self-assembly of these molecules through the judicious choice of substituents and reaction conditions will be key to unlocking their full potential in materials science.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or LC-MS to avoid over-chlorination.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
How can researchers safely handle this compound, given its potential hazards?
Q. Basic Safety Protocol
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity Data : Oral LD₅₀ ranges between 50–300 mg/kg (Category 3 acute toxicity). Log Pow = 5.72 indicates high lipophilicity; avoid skin contact .
- Waste Disposal : Segregate halogenated waste and transfer to licensed hazardous waste facilities .
Q. Advanced Contingencies :
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent contamination .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic Characterization Methods
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy CF₂ splitting at ~120 ppm in ¹⁹F NMR) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .
Q. Advanced Applications :
- Use LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) .
What reaction mechanisms explain the reactivity of this compound in cross-coupling reactions?
Q. Advanced Mechanistic Insights
- Suzuki-Miyaura Coupling : The chlorine atom at position 4 acts as a leaving group. In the presence of Pd catalysts, it reacts with boronic acids to form biaryl derivatives. The difluoromethoxy group is electron-withdrawing, enhancing electrophilicity at position 4 .
- Buchwald-Hartwig Amination : Palladium-mediated coupling with amines proceeds via oxidative addition and reductive elimination steps. Steric hindrance from the difluoromethoxy group may slow kinetics .
Q. Methodological Note :
How does the difluoromethoxy substituent influence the compound’s physicochemical and pharmacological properties?
Q. Advanced Structure-Activity Analysis
- Lipophilicity : The difluoromethoxy group increases log Pow, enhancing membrane permeability but risking off-target binding .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
- Electronic Effects : The group’s electron-withdrawing nature directs electrophilic attacks to position 5 of the pyrimidine ring .
Q. Experimental Validation :
- Compare analogs (e.g., methoxy vs. difluoromethoxy) in enzymatic assays to quantify potency shifts .
How can researchers resolve contradictions in reported toxicity data for halogenated pyrimidines?
Q. Advanced Data Analysis Framework
- Source Evaluation : Cross-reference peer-reviewed studies (e.g., Sigma-Aldrich’s disclaimer on analytical data reliability ) with regulatory databases (e.g., EPA assessments ).
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., LD₅₀) and validate against experimental data .
- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to clarify discrepancies .
What computational methods predict the reactivity of this compound in nucleophilic substitution?
Q. Advanced Computational Strategy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
